The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Brigatinib (AP26113)
The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Brigatinib (AP26113)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brigatinib (AP26113) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its unique chemical structure, featuring a phosphine oxide moiety, confers a distinct inhibitory profile against a wide range of ALK resistance mutations that are common in patients who have progressed on earlier-generation ALK inhibitors.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Brigatinib, tailored for an audience of researchers and drug development professionals.
Discovery and Rationale
The development of Brigatinib was driven by the clinical need to overcome resistance to first-generation ALK inhibitors like crizotinib.[2] A significant portion of patients treated with crizotinib develop resistance, often through secondary mutations in the ALK kinase domain.[3] Therefore, the goal was to design a novel, potent, and selective ALK inhibitor with a broad spectrum of activity against these clinically relevant mutants.
A focused chemical library was screened using in vitro assays, leading to the identification of a pyrimidine-based scaffold.[6] Structure-based drug design, guided by an ALK homology model, led to the incorporation of a dimethylphosphine oxide (DMPO) group.[3][4][5][6] This unique feature, a novel hydrogen-bond acceptor, proved to be a key determinant of Brigatinib's high potency and selectivity.[3][4][5]
Chemical Synthesis of Brigatinib
The synthesis of Brigatinib involves a multi-step process. One of the reported synthetic routes is outlined below.
Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine
This intermediate is synthesized via a substitution reaction between 2,4,5-trichloropyrimidine and 2-(dimethylphosphoryl)aniline in the presence of an acid applying agent like K₂HPO₄ in a solvent such as DMF at 65°C for 4 hours.[3]
Synthesis of Intermediate 2: 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline
This intermediate is prepared through a reaction of 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine, followed by palladium-carbon catalyzed hydrogenation to reduce the nitro group.[3]
Final Synthesis of Brigatinib
The final step involves an amine substitution reaction between Intermediate 1 and Intermediate 2 under acidic catalytic conditions to yield Brigatinib.[3][7] The crude product is then purified through extraction, filtration, and recrystallization to achieve a high purity of over 99.9%.[3][7]
Mechanism of Action
Brigatinib is a potent inhibitor of ALK and ROS1 tyrosine kinases.[8] It exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This disruption of signaling ultimately leads to the inhibition of tumor cell growth and proliferation.[8]
Signaling Pathway Inhibition
Brigatinib effectively blocks the phosphorylation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[1][8] The inhibition of these pathways is crucial for its anti-tumor activity.
Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.
Brigatinib also demonstrates inhibitory activity against certain EGFR mutations.
Caption: Brigatinib can also inhibit signaling through the EGFR pathway.
Preclinical Efficacy
Brigatinib has demonstrated potent preclinical activity in a variety of in vitro and in vivo models.
In Vitro Kinase and Cellular Activity
Brigatinib exhibits low nanomolar IC50 values against native ALK and a wide array of clinically relevant ALK mutants in both biochemical and cell-based assays.[3][4][5] It is significantly more potent than crizotinib in inhibiting ALK phosphorylation.[1]
| Target Kinase/Cell Line | Assay Type | Brigatinib IC50/GI50 (nM) | Reference |
| Native ALK | Kinase Assay | 0.6 | [9] |
| ALK C1156Y | Kinase Assay | 0.6 | [1] |
| ALK R1275Q | Kinase Assay | 6.6 | [1] |
| ALK-positive NSCLC Cell Lines | Cell Growth Inhibition (GI50) | 4–31 | [1] |
| ALK-positive NSCLC Cell Lines | ALK Phosphorylation Inhibition (IC50) | 1.5–12 | [1] |
| ROS1 | Kinase Assay | 1.9 | [9] |
| FLT3 | Kinase Assay | 2.1 | [9] |
| EGFR L858R | Kinase Assay | 1.5 | [9] |
In Vivo Xenograft Models
In vivo studies using mouse xenograft models of ALK-positive anaplastic large-cell lymphoma (ALCL) and NSCLC have shown that oral administration of Brigatinib leads to dose-dependent tumor growth inhibition.[10]
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of Brigatinib against various kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
References
- 1. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Efficacy and Tolerability of Brigatinib in Patients with Non-Small Cell Lung Cancer with Prior ALK-TKIs in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 7. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 9. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
